1-(2,3-Dimethoxyphenyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea
Description
1-(2,3-Dimethoxyphenyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a urea derivative featuring a 2,3-dimethoxyphenyl group and a 1,3,4-oxadiazole ring substituted with a thiophen-3-yl moiety. Urea-based compounds are of significant interest in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets. The 1,3,4-oxadiazole ring is an electron-deficient heterocycle known for its metabolic stability and role in modulating pharmacokinetic properties. The thiophene substituent may contribute to π-π stacking interactions, while the methoxy groups on the phenyl ring influence solubility and electronic effects.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-21-11-5-3-4-10(12(11)22-2)16-14(20)17-15-19-18-13(23-15)9-6-7-24-8-9/h3-8H,1-2H3,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTOQJHECPYDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1251686-34-6, has been synthesized and studied for various pharmacological effects. Understanding its biological activity is crucial for developing therapeutic agents.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 346.4 g/mol. The structure comprises a urea linkage, oxadiazole ring, and dimethoxyphenyl and thiophenyl substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 1251686-34-6 |
Antimicrobial Activity
Research indicates that compounds containing thiophene and oxadiazole moieties exhibit antimicrobial properties. In studies involving similar structures, such as derivatives of thiadiazoles and oxadiazoles, significant antimicrobial activities were observed against various pathogens including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent investigations into related urea derivatives have shown promising anticancer activities. For instance, derivatives similar to 1-(2,3-Dimethoxyphenyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea have demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds were significantly lower than those of established chemotherapeutic agents like sorafenib .
Table: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | MCF-7 (µM) | HepG2 (µM) | A549 (µM) |
|---|---|---|---|
| Sorafenib | 7.91 | - | - |
| Compound 5d (similar) | 0.37 | - | - |
| Compound 5g (similar) | 0.73 | - | - |
| Compound 5k (similar) | 0.95 | - | - |
Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells by activating caspase pathways and blocking the cell cycle at the sub-G1 phase .
The mechanism by which 1-(2,3-Dimethoxyphenyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival. Molecular docking studies suggest strong binding affinities to targets like VEGFR-2 (Vascular Endothelial Growth Factor Receptor), which is crucial in tumor angiogenesis .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Study on Anticancer Activity : A series of urea derivatives were synthesized and tested against human cancer cell lines. The results indicated that modifications on the thiophene or oxadiazole rings significantly enhanced their cytotoxicity compared to standard treatments.
- Antimicrobial Testing : Compounds derived from similar scaffolds showed effective inhibition against Candida albicans and Staphylococcus aureus, suggesting potential for treating infections .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it may induce apoptosis in various cancer cell lines by modulating key signaling pathways.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast and colon cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
-
Antimicrobial Properties
- Bacterial Inhibition : Research has highlighted the efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .
- Fungal Activity : It also exhibits antifungal properties, particularly against Candida species, making it a candidate for further development as an antifungal agent.
-
Enzyme Inhibition
- α-Glucosidase Inhibition : The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests potential applications in managing diabetes by regulating blood sugar levels .
- Urease Inhibition : Additionally, it has shown inhibitory effects on urease activity, which can be beneficial in treating conditions related to urea metabolism .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and thiophene rings can significantly impact the biological activity of the compound. Substituents such as trifluoromethyl groups enhance enzyme inhibition potency by increasing binding affinity through hydrogen bonding interactions .
Toxicology and Safety Profile
Preliminary toxicological assessments suggest that 1-(2,3-Dimethoxyphenyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicity studies are necessary to establish its safety for clinical use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of the target compound can be compared to analogs with urea cores and heterocyclic substituents. Below is a detailed analysis based on available evidence:
Structural Comparison
A closely related compound, 1-(4-chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea (CAS: 125766-53-2), shares the urea backbone but differs in substituents and heterocyclic rings . Key distinctions include:
- In contrast, the 4-chloro group in the comparative compound introduces electron-withdrawing effects, which may alter reactivity or target affinity.
- Heterocyclic Rings : The 1,3,4-oxadiazole ring (target) is less lipophilic than the 1,3,4-thiadiazole (comparative compound) due to oxygen’s higher electronegativity. Thiadiazoles may exhibit stronger π-acceptor properties, influencing redox behavior or metal coordination.
- Substituent Impact : The thiophene moiety (target) could enhance aromatic stacking in hydrophobic environments, whereas the 3,4,5-trimethoxyphenyl group (comparative compound) may improve solubility and membrane permeability.
Hypothesized Pharmacological Implications
- Anticancer Activity : Urea derivatives with 1,3,4-oxadiazole or thiadiazole rings are frequently explored as kinase inhibitors or apoptosis inducers. The thiophene group in the target compound may synergize with oxadiazole to enhance cytotoxicity.
- Antimicrobial Properties : Thiadiazole-containing compounds (e.g., the comparative compound) often exhibit broad-spectrum antimicrobial activity. The target compound’s oxadiazole-thiophene system could similarly disrupt microbial enzymes or membranes.
Physicochemical Properties
- Solubility : The 2,3-dimethoxy groups (target) may increase aqueous solubility compared to the 4-chlorophenyl (comparative compound).
- Stability : The oxadiazole ring is resistant to metabolic degradation, whereas thiadiazoles may undergo sulfur-related redox reactions.
Q & A
Q. Basic
- 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thiophene protons at δ 7.1–7.5 ppm) and carbon backbone.
- ESI-HRMS : Validates molecular mass (e.g., [M+H]+ expected m/z calculated for C₁₈H₁₇N₄O₄S).
- X-ray crystallography : Resolves dihedral angles (e.g., oxadiazole-thiophene planarity) and hydrogen-bonding networks (e.g., N–H···O interactions) using SHELX software for refinement .
How do structural modifications to the oxadiazole and thiophene moieties influence bioactivity?
Q. Advanced
- Oxadiazole substitutions : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility.
- Thiophene positioning : 3-Thiophen-3-yl vs. 2-thiophen-2-yl alters π-π stacking with biological targets (e.g., kinase active sites).
- Methoxy groups : 2,3-Dimethoxy on the phenyl ring improves hydrophobic interactions in enzyme pockets (e.g., TNIK kinase inhibition) .
What intermolecular interactions stabilize the crystal structure of analogous oxadiazole-urea derivatives?
Q. Advanced
- Hydrogen bonds : Urea N–H donors form bonds with oxadiazole acceptors (e.g., N–H···N, bond lengths ~2.8–3.0 Å).
- π-Stacking : Thiophene and dimethoxyphenyl rings align with offset face-to-face interactions (distance ~3.5 Å).
- Van der Waals forces : Methyl/methoxy groups contribute to packing efficiency, as seen in SHELX-refined structures .
What in vitro models are used to evaluate the compound’s antileukemic activity, and what mechanisms are implicated?
Q. Advanced
- Cell lines : HL-60 (acute promyelocytic leukemia) and K562 (chronic myeloid leukemia) assess cytotoxicity via MTT assays.
- Mechanism : Caspase-3 activation (measured via fluorogenic substrates) induces apoptosis, with IC₅₀ values compared to controls (e.g., 2–10 µM for pyrazoline analogs) .
How does the methoxy substitution pattern on the phenyl ring affect target binding affinity?
Q. Advanced
- 2,3-Dimethoxy vs. 3,4,5-trimethoxy : Trimethoxy groups increase steric bulk, reducing fit in shallow binding pockets (e.g., calmodulin inhibition IC₅₀ increases from 0.5 µM to >10 µM).
- Para vs. ortho positioning : Ortho-methoxy groups disrupt coplanarity with oxadiazole, lowering π-stacking efficacy .
What methodologies are used to assess purity and stability under storage conditions?
Q. Basic
- HPLC : Retention time consistency (e.g., C18 column, 95% acetonitrile/water) confirms >95% purity.
- Accelerated stability studies : Samples stored at 40°C/75% RH for 4 weeks show <5% degradation by LC-MS .
How are computational docking studies applied to predict binding to TNIK kinase?
Q. Advanced
- Software : AutoDock Vina or Schrödinger Suite docks the compound into TNIK’s ATP-binding site (PDB ID: 2Y7J).
- Scoring : Free energy of binding (ΔG) correlates with substituent electronegativity (e.g., thiophene sulfur enhances H-bonding with Lys53) .
What role do urea linkages play in modulating solubility and bioavailability?
Q. Advanced
- Solubility : Urea’s H-bond donors improve aqueous solubility (e.g., logP reduced from 3.5 to 2.8 vs. amide analogs).
- Bioavailability : Methylation of urea NH groups (e.g., N-methylurea) reduces metabolic degradation but lowers target affinity .
How are contradictory bioactivity results resolved across structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
